

Comparison of 5-halo-2-aminobenzoates in Suzuki-Miyaura cross-coupling.

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Compound of Interest

Compound Name: Ethyl 2-amino-5-iodobenzoate

Cat. No.: B1590461

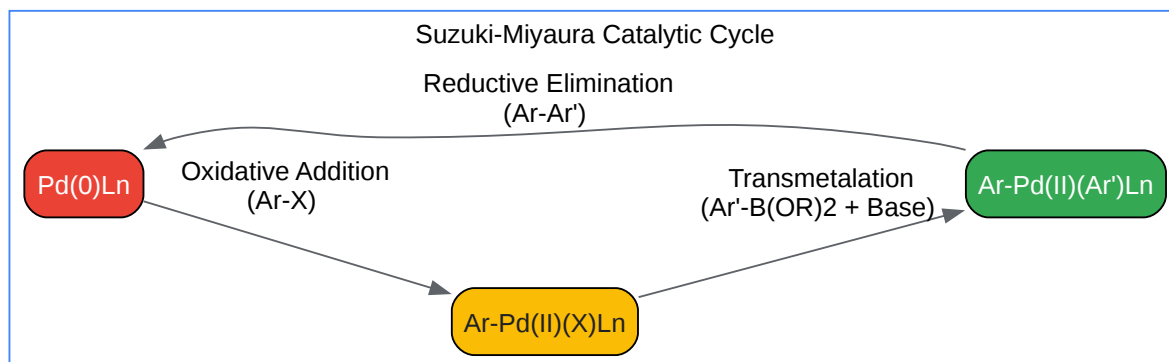
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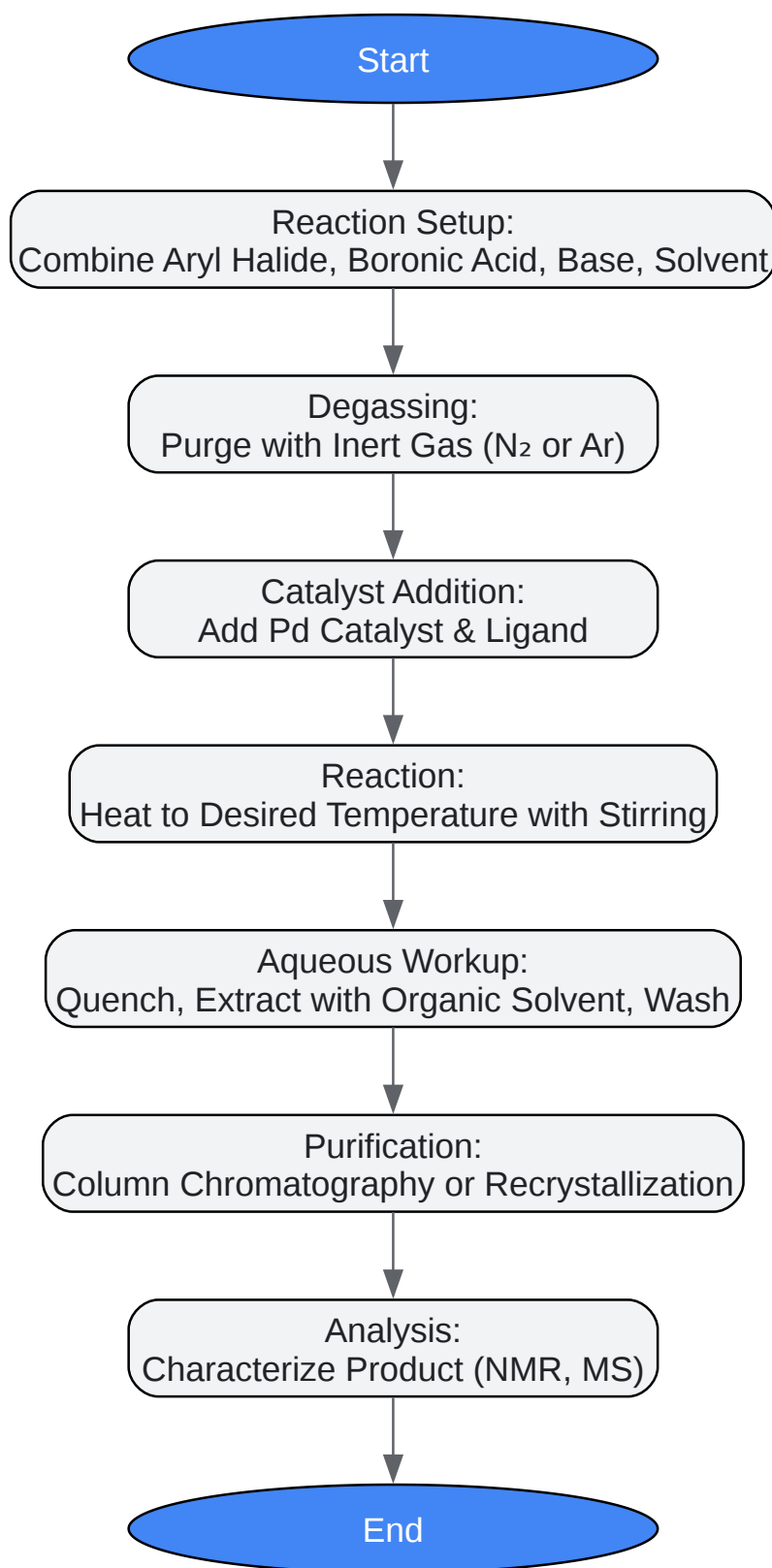
The Mechanistic Heart of the Matter: Why the Halogen Matters

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][4]

- **Oxidative Addition:** A Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the 5-halo-2-aminobenzoate, forming a Pd(II) complex. This is typically the rate-determining step of the entire cycle.[2][5]
- **Transmetalation:** The organic group from an activated boronic acid (the boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[2][6][7]
- **Reductive Elimination:** The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

The choice of halogen on the aminobenzoate substrate profoundly influences the crucial oxidative addition step. The reactivity trend is dictated by the carbon-halogen bond dissociation energy (BDE), following the established order: $I > Br > Cl \gg F$. [3] A weaker C-X bond facilitates easier cleavage and insertion by the palladium catalyst, leading to faster reaction rates and often permitting the use of milder conditions.[3]





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